molecular formula C23H29N3O5S B2579566 N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 872724-52-2

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Cat. No. B2579566
CAS RN: 872724-52-2
M. Wt: 459.56
InChI Key: PBCTZLVCGCUMCW-UHFFFAOYSA-N
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Description

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibiotic Applications

One significant application of compounds related to N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is in the field of antibiotic synthesis. For instance, Bagley et al. (2005) discussed the synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of thiopeptide antibiotics, through a multistep process involving Bohlmann-Rahtz heteroannulation. This synthesis demonstrates the compound's potential in creating antibiotics with specific regiocontrol (Bagley et al., 2005).

Antimicrobial Activity

Compounds with structural similarities to this compound have been studied for their antimicrobial properties. For example, Ghorab et al. (2017) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, finding significant activity against various Gram-positive and Gram-negative bacteria, and fungi (Ghorab et al., 2017).

Heterocyclic Chemistry and Reaction Mechanisms

The compound's relevance in heterocyclic chemistry and reaction mechanisms is evident in studies like that by Tornus et al. (1995), who investigated reactions of N-sulfonylalkylamines with ynamines, leading to various s,n-heterocycles. These studies highlight the compound's utility in exploring novel reaction pathways and creating unique heterocyclic structures (Tornus et al., 1995).

Development of Fluorescent Molecular Probes

In the development of fluorescent molecular probes, compounds like this compound can play a crucial role. Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with sulfonyl groups and demonstrated their strong solvent-dependent fluorescence, making them suitable for creating sensitive fluorescent probes for biological events and processes (Diwu et al., 1997).

properties

IUPAC Name

N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17-9-10-18(2)20(15-17)32(29,30)26-13-6-14-31-21(26)16-25-23(28)22(27)24-12-11-19-7-4-3-5-8-19/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCTZLVCGCUMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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